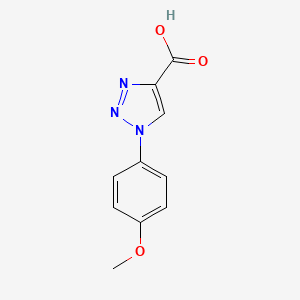![molecular formula C17H24N2O4 B12322176 Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- (9CI) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a pyrrolidine ring, a phenyl group, and a carbamate ester. These structural features contribute to its reactivity and functionality in different chemical and biological contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a chiral alcohol with a carbamate ester. One common method involves the use of biocatalysis, where enzymes such as Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569 are employed to achieve high yields of the desired chiral alcohol . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable chemical processes. These processes often utilize chemical catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and phenyl group allows for specific interactions with active sites, influencing the compound’s efficacy and selectivity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
- Carbamic acid, [3-hydroxy-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-methyl-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and chiral centers This combination allows for distinct reactivity and selectivity in chemical reactions and biological interactions
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22) |
InChIキー |
VDMHJZJTYWEJEL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
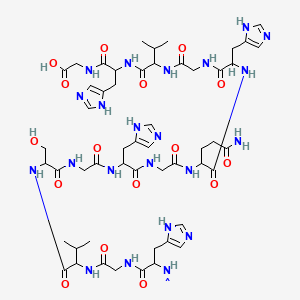
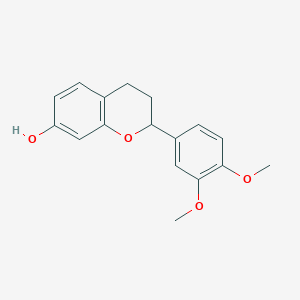
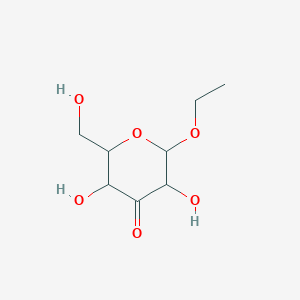

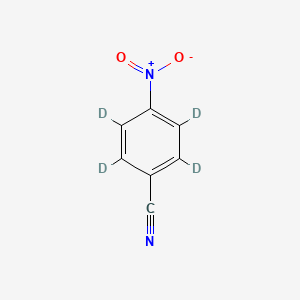
![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
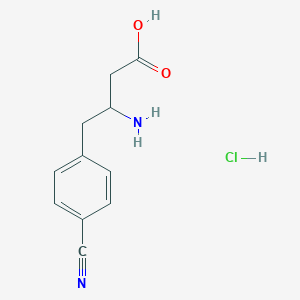

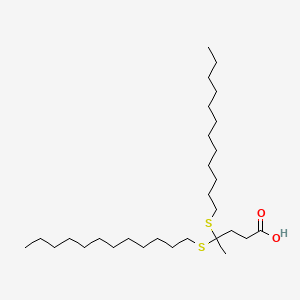
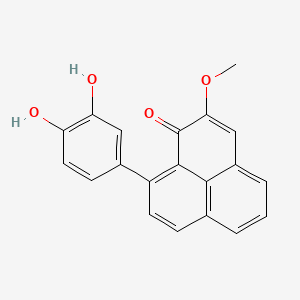
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
